molecular formula C11H13BrFN3O B8163503 (5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone

(5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8163503
M. Wt: 302.14 g/mol
InChI Key: QMNBHMNEIDDKFD-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

(5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluoropyridin-3-yl)(4-methylpiperazin-1-yl)methanone
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

Uniqueness

Compared to similar compounds, (5-Bromo-3-fluoropyridin-2-yl)(4-methylpiperazin-1-yl)methanone offers unique properties due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN3O/c1-15-2-4-16(5-3-15)11(17)10-9(13)6-8(12)7-14-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNBHMNEIDDKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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